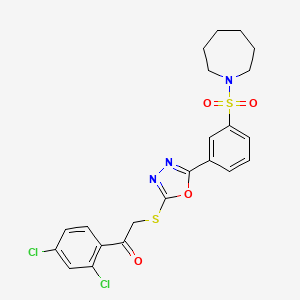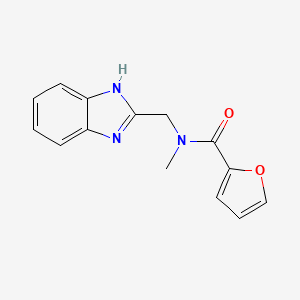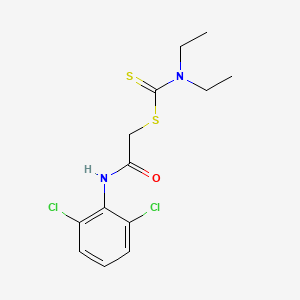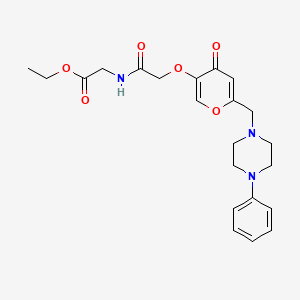
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in response to infections. Inhibiting BTK activity with TAK-659 has been shown to have therapeutic potential in the treatment of various autoimmune diseases and cancers.
Scientific Research Applications
Fluorescence Chemosensor for Selective Detection
A study designed a phenoxazine-based fluorescence chemosensor, 4PB, which includes the structural motif of 4-(tert-butyl)-benzamide, for the selective detection of Ba2+ ions over other alkaline metal ions. The chemosensor exhibited high selectivity and sensitivity for Ba2+ detection with a detection limit of 0.282 µM. This application is critical in environmental monitoring and biological studies. The detection mechanism is based on intramolecular charge transfer (ICT), confirmed by DFT studies, and its effectiveness in live cell imaging was demonstrated in MCF-7 cells (P. Ravichandiran et al., 2019).
Synthesis of Ortho-linked Polyamides
Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol revealed the preparation of noncrystalline, soluble, and thermally stable polyamides. These materials, which incorporate the tert-butyl group, are noted for their flexibility, transparency, and high glass transition temperatures, making them suitable for various high-performance applications in material science (S. Hsiao et al., 2000).
Advanced Synthesis & Catalysis
A methodology utilizing a Cp*Co(III) catalyst for the amidation of benzamides, which could relate to derivatives of 4-(tert-butyl)-benzamide, facilitated the preparation of 1,2,3-benzotriazin-4(3H)-one derivatives. These compounds have potential applications as pesticides and pharmaceuticals. This process illustrates the compound's versatility as a scaffold for the development of functional molecules through direct C-H functionalization protocols (P. Chirila et al., 2018).
Antimycobacterial and Antifungal Activities
A series of compounds, including chlorinated N-phenylpyrazine-2-carboxamides, demonstrated promising antimycobacterial and antifungal activities. These studies highlight the potential biomedical applications of derivatives of 4-(tert-butyl)-benzamide in addressing infectious diseases (M. Doležal et al., 2010).
Iron-catalyzed Benzamide Formation
An iron-catalyzed method for forming benzamides from benzylic alcohols and amines, including those related to 4-(tert-butyl)-benzamide, was developed. This process is noteworthy for its simplicity, general applicability, and potential for large-scale synthesis, underscoring the versatility of 4-(tert-butyl)-benzamide derivatives in organic synthesis (X. Bantreil et al., 2014).
properties
IUPAC Name |
4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQKJYCJVYPUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

